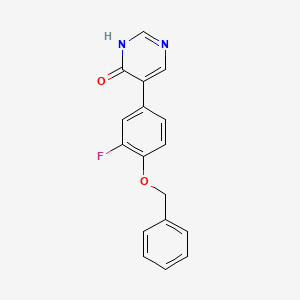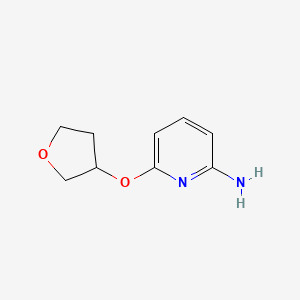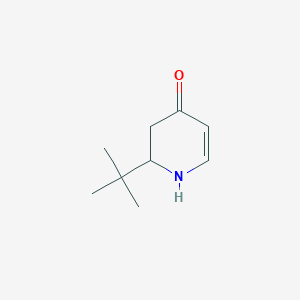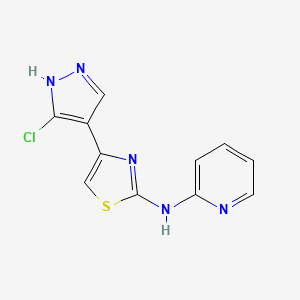
4-(2-Ethylpyrrolidin-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethylpyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure allows it to interact with biological systems in unique ways, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylpyrrolidin-1-yl)piperidine typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a dihaloalkane can yield the desired piperidine ring, while the pyrrolidine ring can be formed through the cyclization of an amino alcohol with a dihaloalkane .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. These methods utilize catalysts such as rhodium or nickel complexes to facilitate the cyclization and coupling reactions . The use of microwave irradiation in these processes can significantly reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
4-(2-Ethylpyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
科学研究应用
4-(2-Ethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(2-Ethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biological pathways. For example, it may inhibit or activate certain signaling pathways, leading to its observed pharmacological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring used in various bioactive molecules.
Piperidine: A six-membered nitrogen-containing ring with significant medicinal applications.
Piperine: An alkaloid found in black pepper with various pharmacological properties
Uniqueness
4-(2-Ethylpyrrolidin-1-yl)piperidine is unique due to its combined piperidine and pyrrolidine rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC 名称 |
4-(2-ethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-2-10-4-3-9-13(10)11-5-7-12-8-6-11/h10-12H,2-9H2,1H3 |
InChI 键 |
GOPLQBWJCPHRIN-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCN1C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



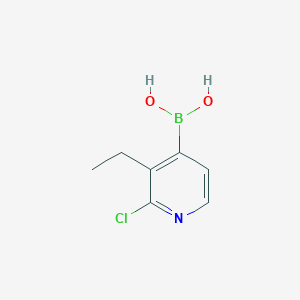

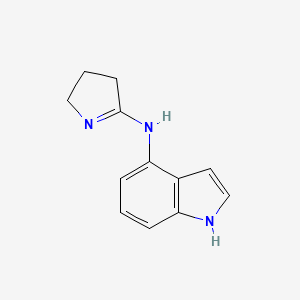
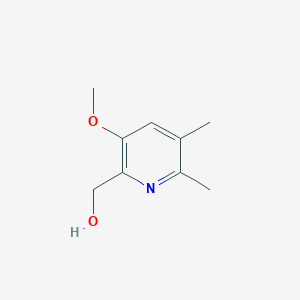
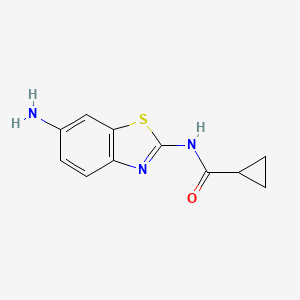

![6-chloro-N-[2-(2-trimethylsilylethoxymethyl)triazol-4-yl]pyridin-3-amine](/img/structure/B13883876.png)
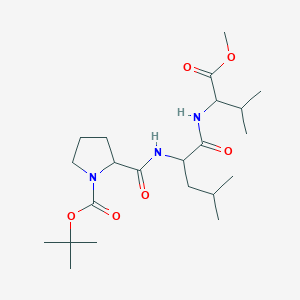
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
